6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole
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Overview
Description
6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 5-methoxy and 5-difluoromethoxy bis-propargyl substituted benzimidazole-2-thiols, which undergo a “click chemistry” reaction . The reaction conditions often include the use of catalysts such as sodium ascorbate and CuSO4·5H2O.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the treatment of gastrointestinal disorders.
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through molecular docking studies and structure-activity relationship (SAR) analyses .
Comparison with Similar Compounds
Similar Compounds
Pantoprazole: A well-known proton pump inhibitor used to treat gastrointestinal disorders. It shares a similar benzimidazole core structure.
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Another compound with a similar structure, used in the synthesis of pantoprazole.
Uniqueness
6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethoxy and methoxy groups enhances its reactivity and potential for diverse applications compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C9H8F2N2O2 |
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Molecular Weight |
214.17 g/mol |
IUPAC Name |
6-(difluoromethoxy)-2-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C9H8F2N2O2/c1-14-9-12-6-3-2-5(15-8(10)11)4-7(6)13-9/h2-4,8H,1H3,(H,12,13) |
InChI Key |
YEMPODDWKFHEQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(N1)C=C(C=C2)OC(F)F |
Origin of Product |
United States |
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